molecular formula C8H8FNO B1278424 3'-Amino-4'-fluoroacetophenone CAS No. 2002-82-6

3'-Amino-4'-fluoroacetophenone

Cat. No. B1278424
CAS RN: 2002-82-6
M. Wt: 153.15 g/mol
InChI Key: LUKSDHOQKVTGGT-UHFFFAOYSA-N
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Description

3’-Amino-4’-fluoroacetophenone is an intermediate in the synthesis of drugs and organic synthetic compounds. It is commonly used in the preparation of biologically active organic molecules, such as drugs, pesticides, and dyes .


Synthesis Analysis

The synthesis of 3’-Amino-4’-fluoroacetophenone involves several steps. The compound has a molecular formula of C8H8FNO and a molecular weight of 153.15 g/mol . A continuous-flow and safe synthesis approach for a similar compound, 3-amino-4-amidoximinofurazan (AAOF), has been developed, which could potentially be applied to the synthesis of 3’-Amino-4’-fluoroacetophenone .


Molecular Structure Analysis

The molecular structure of 3’-Amino-4’-fluoroacetophenone includes a carbonyl group (C=O), an amino group (NH2), and a fluorine atom. The IUPAC name for this compound is 1-(3-amino-4-fluorophenyl)ethanone . The compound’s InChI and Canonical SMILES are also available for further structural analysis .


Physical And Chemical Properties Analysis

3’-Amino-4’-fluoroacetophenone appears as a white to off-white crystalline powder. It has a melting point of 69.0 to 73.0 °C . The compound is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Organic Chemistry Education

3’-Amino-4’-fluoroacetophenone can be used in educational settings to teach organic chemistry concepts . For instance, it can be used in experiments to demonstrate the α-bromination reaction of carbonyl compounds . This helps students understand the principles of organic reactions and fosters their scientific literacy, research ability, and innovation consciousness .

Pharmaceuticals

This compound has potential applications in the pharmaceutical industry . It can be used in the synthesis of various drugs due to its unique chemical properties. For example, it can be used in the production of antidepressants, appetite suppressants, and treatments for chronic fatigue .

Material Sciences

In material sciences , 3’-Amino-4’-fluoroacetophenone can be used due to its unique physical and chemical properties. However, the specific applications in this field are not detailed in the sources.

Environmental Sciences

The compound also has potential applications in environmental sciences . While the specific applications are not detailed in the sources, it’s possible that it could be used in environmental monitoring or remediation due to its reactivity with certain substances.

Synthesis of Natural Products

3’-Amino-4’-fluoroacetophenone can be used in the synthesis of various natural products . Its unique chemical structure makes it a useful precursor in organic reactions .

Production of Pesticides

This compound can also find applications in the production of pesticides . The α-brominated products derived from bromoacetophenone, which can be synthesized using 3’-Amino-4’-fluoroacetophenone, are significant intermediates in the production of various chemicals, including pesticides .

Safety and Hazards

The safety data sheet for a similar compound, 4’-Fluoroacetophenone, suggests that it can cause skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use of 3’-Amino-4’-fluoroacetophenone could involve its use in the synthesis of more complex organic compounds, given its role as an intermediate in the synthesis of drugs and other organic synthetic compounds .

Mechanism of Action

properties

IUPAC Name

1-(3-amino-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKSDHOQKVTGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442339
Record name 3'-AMINO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Amino-4'-fluoroacetophenone

CAS RN

2002-82-6
Record name 3'-AMINO-4'-FLUOROACETOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Amino-4'-fluoroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

39 g of 4'-fluoro-3'-nitroacetophenone, melting point: 44° C, were hydrogenated in 390 ml of methanol at 20 atm. and 40° C in the presence of Raney-Nickel to give the 3'-amino-4'-fluoro-acetophenone, melting point: 70° C).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

At 0° C., a solution of 11.1 g (89 mmol) of tin chloride dihydrate in 12 ml of water was added dropwise over a period of 15 min to a solution of 3 g (16.4 mmol) of 4-fluoro-3-nitroacetophenone in 7.8 ml of 12 N hydrochloric acid. The reaction mixture was then heated at reflux for 15 min and subsequently stirred at RT overnight. The reaction mixture was then poured on ice, adjusted to pH 12 using 50% strength aqueous sodium hydroxide solution and extracted with ethyl acetate. The organic phase was washed with saturated sodium chloride solution, dried over magnesium sulphate and concentrated. This gave 2.47 g (purity 90%, 87% of theory) of the target compound.
Name
tin chloride dihydrate
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred mixture of 3'-nitro-4'-fluoroacetophenone (10.04 g, 55 mmol) in 72 mL of concentrated hydrochloric acid, was added tin (II) chloride dihydrate (37 grams), in portions. After approximately one third of the material had been added, a rapid rise in the internal reaction temperature (to 95° C.) was noted. The mixture was then heated to reflux for 10 minutes, this resulted in the dissolution of all solids to give a solution. The mixture was then cooled to room temperature and poured onto an ice/water mixture (150 g). The mixture was then further cooled in an ice bath while 50% sodium hydroxide was added until pH 12 was reached. The aqueous layer was extracted twice with ether (50 mL). The combined organic extracts were washed with brine and then dried over sodium sulfate. Removal of the drying agent and in vacuo concentration of the filtrate afforded a yellow-orange oil (8.73 g) which was recrystallized on standing. This material was of sufficient purity to be used directly in the next step (Part 3).
Quantity
10.04 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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